molecular formula C9H9ClO3 B2965605 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone CAS No. 116265-99-7

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B2965605
CAS No.: 116265-99-7
M. Wt: 200.62
InChI Key: NFGYJIJDICKJJL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone, characterized by the presence of a chloro, hydroxy, and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without a solvent at temperatures between 120-140°C . Another method includes the Hoesch condensation of orcinol with methoxyacetonitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro group can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is unique due to the combination of chloro, hydroxy, and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGYJIJDICKJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloro-2,4-dimethoxybenzene (4.94 g, 28.6 mmol) and AlCl3 (4.58 g, 1.2 eq.) were dissolved in 280 ml of CH2Cl2 and cooled down to 0° C. Acetyl chloride (2.03 mL, 1.0 eq.) was slowly added via syringe and the mixture allowed to react for another 3 h at ambient temperature. Pouring onto crashed ice, twofold extraction with AcOEt, washing with water and brine, drying over magnesium sulfate, and evaporation of the solvents, followed by short flash chromatography (SiO2, hexane/AcOEt=95/5), yielded 4.22 g of the title compound as white crystals.
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step Two

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